

theoretical studies on 2,5-dichloroaniline

molecular structure

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Compound of Interest

Compound Name: 2,5-Dichloroaniline

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An In-depth Technical Guide to Theoretical Studies on the Molecular Structure of **2,5-Dichloroaniline**

Introduction

2,5-Dichloroaniline ($C_6H_5Cl_2N$) is an important organic compound widely utilized as an intermediate in the synthesis of various dyes, pigments, and pesticides.[1][2][3] A comprehensive understanding of its molecular structure and properties is crucial for optimizing its applications and assessing its chemical reactivity and potential environmental impact.[1][4] Theoretical and computational chemistry serve as powerful tools to elucidate the geometric, vibrational, and electronic characteristics of molecules at an atomic level.[4]

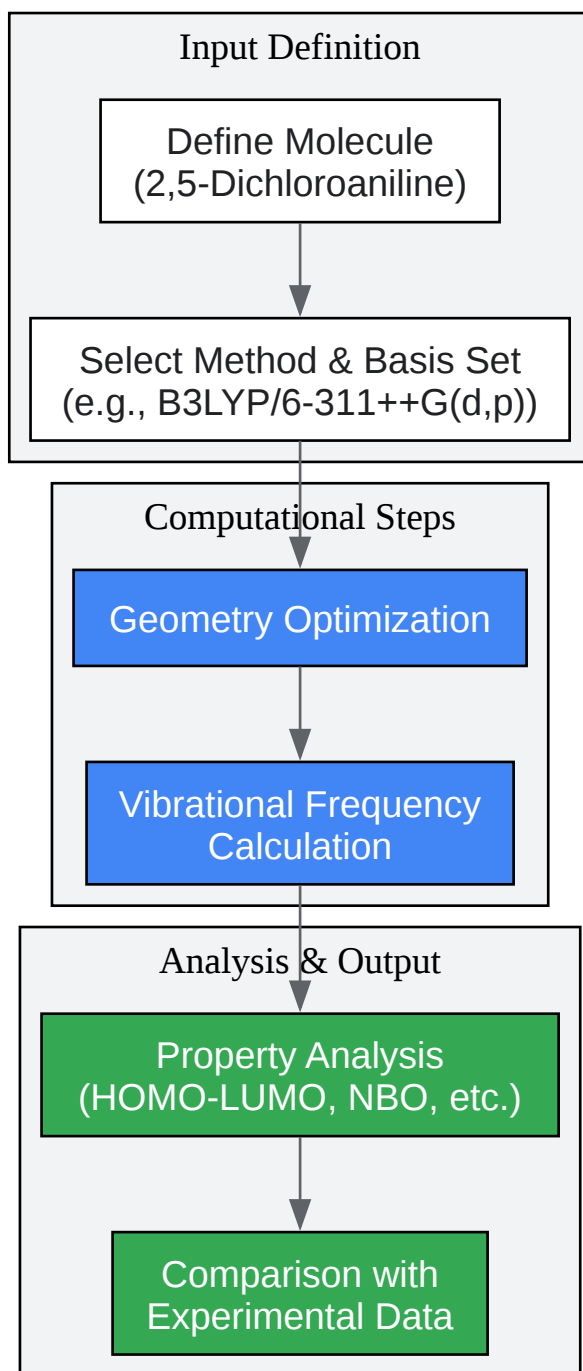
This technical guide provides a detailed overview of the theoretical studies conducted on **2,5-dichloroaniline**. It summarizes the findings from quantum chemical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, to explore its molecular geometry, vibrational spectra, and electronic reactivity descriptors.

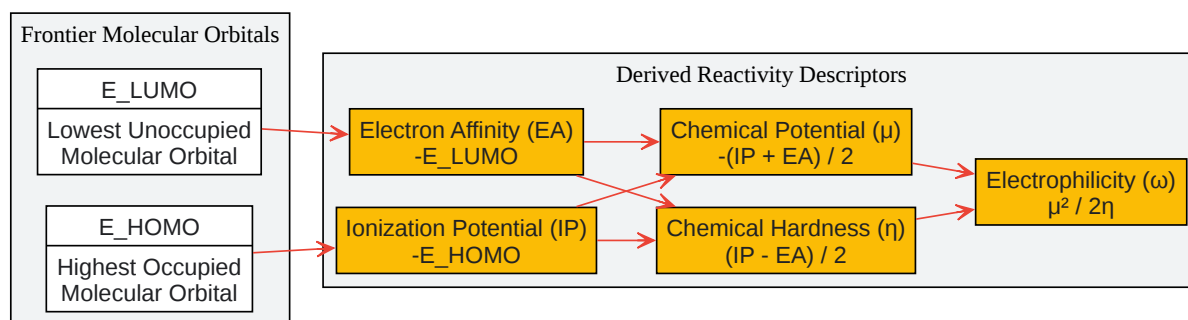
Computational Methodologies

Theoretical investigations of **2,5-dichloroaniline**'s molecular structure predominantly employ ab initio and DFT methods. These computational protocols allow for the precise calculation of the molecule's properties in its ground state.

Experimental Protocols (Computational Details):

- Software: The majority of calculations are performed using quantum chemistry software packages such as GAUSSIAN.[4][5]
- Theoretical Models:
 - Density Functional Theory (DFT): This is a widely accepted and cost-effective method for studying molecular structure and vibrational frequencies.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is most commonly employed for its accuracy in reproducing experimental values.[7][8]
 - Hartree-Fock (HF): An ab initio method often used as a baseline for comparison with DFT results.[6][8] Generally, DFT/B3LYP is found to be superior to the HF approach for molecular vibrational problems.[7][9]
- Basis Sets: The calculations are typically performed using Pople-style basis sets, such as 6-31G(d), 6-311+G(d,p), and 6-311++G(d,p).[8][10][11] The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately describing the electronic distribution in a molecule containing heteroatoms and lone pairs.
- Geometry Optimization: The first step in any analysis is to find the minimum energy conformation of the molecule. This optimized structure is then used for subsequent frequency and electronic property calculations.[6]
- Vibrational Frequency Scaling: Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is standard practice to scale the calculated frequencies with empirical scaling factors to improve agreement with experimental data.[10] For instance, one study on aniline derivatives used scaling factors of 0.952 for N-H stretching and 0.981 for other bonds like C-N and C=C at the B3LYP/6-311++G(d,p) level. [10]





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